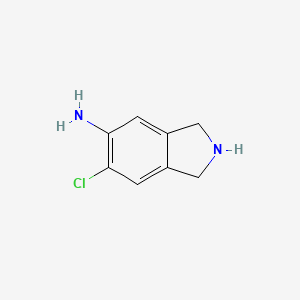

6-Chloroisoindolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-isoindol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFOLQYOILLXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 6 Chloroisoindolin 5 Amine

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the 5-amino group imparts significant nucleophilic character, making it susceptible to reactions with a wide range of electrophiles.

Amidation and Acylation Reactions

The primary amino group of 6-Chloroisoindolin-5-amine is expected to readily undergo amidation and acylation reactions. These transformations are fundamental in organic synthesis for the formation of amide bonds. Typically, this involves the reaction of the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.

While specific examples for this compound are not detailed in the available literature, the general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. The reaction conditions for such transformations can be tailored based on the reactivity of the acylating agent. For instance, highly reactive acyl chlorides may react at room temperature, possibly in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Less reactive carboxylic acids would necessitate the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a more reactive intermediate.

Table 1: Hypothetical Amidation/Acylation Reactions of this compound

| Acylating Agent | Expected Product | Potential Reaction Conditions |

| Acetyl chloride | N-(6-chloro-2,3-dihydro-1H-isoindol-5-yl)acetamide | Aprotic solvent (e.g., DCM, THF), optional base (e.g., triethylamine, pyridine) |

| Acetic anhydride | N-(6-chloro-2,3-dihydro-1H-isoindol-5-yl)acetamide | Aprotic solvent, optional base or acid catalyst |

| Benzoic acid | N-(6-chloro-2,3-dihydro-1H-isoindol-5-yl)benzamide | Coupling agent (e.g., DCC, EDC), aprotic solvent |

Note: This table is based on general principles of amidation and acylation reactions and does not represent experimentally verified data for this compound.

Alkylation and Arylation Strategies

The amino group of this compound can also serve as a nucleophile in alkylation and arylation reactions. N-alkylation typically occurs via nucleophilic substitution with alkyl halides. However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting group methodologies may be necessary.

N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method is highly versatile and allows for the formation of a wide range of N-aryl derivatives under relatively mild conditions.

Formation of Imines and Related Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones is expected to yield imines, also known as Schiff bases. This condensation reaction is typically reversible and often catalyzed by an acid. The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and as an intermediate in reductive amination reactions to produce secondary amines.

The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, usually promoted by acid catalysis, leads to the formation of the imine.

Electrophilic Aromatic Substitution on the Isoindoline (B1297411) Ring System

The benzene (B151609) ring of the isoindoline system in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. The chlorine atom, being an ortho, para-directing deactivator, will also influence the regioselectivity of these reactions.

Directed Functionalization at Unsubstituted Positions

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the positions ortho (C4) and para (C7) to the amino group are available for substitution. The chlorine atom at C6 is also an ortho, para-director, which would direct incoming electrophiles to the C5 (already substituted with the amino group) and C7 positions. Therefore, the directing effects of both the amino and chloro groups reinforce substitution at the C7 position. The C4 position is ortho to the activating amino group but also ortho to the deactivating chloro group, making substitution at this position also plausible, though potentially less favored than at C7 due to steric hindrance from the adjacent isoindoline ring.

Regioselectivity and Mechanistic Studies of Substitution Reactions

A detailed mechanistic study, likely involving computational analysis and experimental verification, would be required to definitively determine the regioselectivity of various electrophilic aromatic substitution reactions on this compound. The interplay between the electronic effects (activating amino group vs. deactivating but ortho, para-directing chloro group) and steric factors would govern the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions would need to be carefully controlled to avoid potential side reactions, such as oxidation of the amino group under strongly acidic or oxidizing conditions. Protection of the amino group as an amide could be a viable strategy to modulate its activating effect and prevent undesirable side reactions during certain electrophilic aromatic substitution reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 7-Nitro-6-chloroisoindolin-5-amine | Strong directing effect of the amino group to the para position (C7). |

| Bromination | Br⁺ | 7-Bromo-6-chloroisoindolin-5-amine | Reinforcing directing effects of amino and chloro groups at C7. |

| Friedel-Crafts Acylation | RCO⁺ | 7-Acyl-6-chloroisoindolin-5-amine | Steric hindrance may disfavor substitution at C4. |

Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and has not been confirmed by experimental results for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the Chloro-Substituted Position

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions offer a direct route to functionalize the C-6 position. However, two main challenges must be considered: the inherent lower reactivity of aryl chlorides compared to bromides and iodides, and the potential for the adjacent amino group to coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle. Overcoming these challenges typically requires the use of specialized, bulky, and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organohalide with an organoboron species. wikipedia.org While aryl chlorides are challenging substrates, advancements in ligand design have enabled their efficient use. nih.gov For substrates containing an unprotected aniline (B41778) moiety ortho to the halide, specific catalyst systems have been shown to be effective. For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters was achieved in good to excellent yields using CataXCium A Pd G3 as a precatalyst. wikipedia.org This suggests that similar conditions could be applied to this compound to introduce a variety of aryl, heteroaryl, or alkyl groups at the C-6 position. The choice of base is also critical, with inorganic bases like K₃PO₄ or Cs₂CO₃ often being employed.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Analogous Halo-Aniline Substrates

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | >95 |

| 2-Bromoaniline | 4-Methylphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 2-Bromoaniline | 2-Thiopheneboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

Data compiled from analogous reactions reported in the literature. wikipedia.orgnih.gov

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position. youtube.com Research has demonstrated that intramolecular Heck reactions using 2-chloroaniline (B154045) derivatives can proceed efficiently to form indole (B1671886) scaffolds, indicating that the chloro-amino arrangement is compatible with this transformation. researchgate.netresearchgate.net For an intermolecular reaction with this compound, coupling with various alkenes would yield 6-vinyl-substituted isoindoline derivatives.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing substituted alkynes. wikipedia.orgnih.gov The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.netchemrxiv.org This methodology could be applied to this compound to install an alkynyl moiety at the C-6 position, which could serve as a versatile handle for further transformations such as click chemistry or cyclization reactions.

Table 2: Typical Conditions for Heck and Sonogashira Reactions with Chloro-Aromatic Substrates

| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent |

| Heck | 2-Chloroaniline | Various Alkenes | Pd(OAc)₂ / Imidazol-2-ylidene ligand | K₂CO₃ | Dioxane |

| Sonogashira | Aryl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF |

Data represents generalized conditions from literature on analogous substrates. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a premier method for the palladium-catalyzed formation of carbon-nitrogen bonds from aryl halides. acs.org This reaction would allow for the introduction of a second amine or an amide group at the C-6 position of this compound. The synthesis of N³-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines demonstrates the feasibility of this reaction on substrates where a halogen is adjacent to an amino group. nih.govcdnsciencepub.com In these cases, specific bulky biarylphosphine ligands such as RuPhos and BrettPhos, often used as their palladacycle precatalysts, were identified as superior for coupling with secondary and primary amines, respectively. cdnsciencepub.com The use of a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is typically required. This approach could be used to synthesize diaminoisoindoline derivatives or, by using an amide as the nucleophile, to introduce an amido group.

Table 3: Effective Catalyst Systems for Buchwald-Hartwig Amination of Analogous Halo-Amino-Heterocycles

| Substrate | Nucleophile | Catalyst / Precatalyst | Base | Solvent |

| 3-Bromo-2-aminopyridine | Morpholine (Sec. Amine) | RuPhos Palladacycle | LiHMDS | Toluene |

| 3-Bromo-2-aminopyridine | n-Hexylamine (Pri. Amine) | BrettPhos Palladacycle | LiHMDS | Toluene |

| 6-Bromo-2-chloroquinoline | Various Cyclic Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane |

Data compiled from literature reports on analogous substrates. nih.govclockss.org

Ring Expansion and Contraction Reactions of the Isoindoline Skeleton

Skeletal modifications of the isoindoline core can lead to valuable larger or smaller ring systems. Ring expansion provides a route to seven-membered rings like tetrahydrobenzazepines, while ring contraction could yield novel strained bicyclic structures.

A stereospecific, ring-expanding skeletal rearrangement has been developed for isoindoline-2-methanol derivatives. nih.gov Treatment of these substrates with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) under Appel reaction conditions leads to the formation of 3,3,4-trisubstituted tetrahydroisoquinolines. The proposed mechanism involves the activation of the primary alcohol, followed by intramolecular Sₙ2 attack by the isoindoline nitrogen to form a highly strained, transient aziridinium (B1262131) intermediate. Subsequent ring-opening of this intermediate by a chloride ion at the benzylic position results in a one-carbon ring expansion, transforming the five-membered isoindoline ring into a six-membered tetrahydroisoquinoline ring. nih.gov This methodology offers a pathway to expand the isoindoline skeleton while constructing a new quaternary carbon center.

More recently, methods for "skeletal editing" have been applied to isoindolines. These advanced transformations involve the complete removal of the nitrogen atom, which triggers a cascade reaction to form entirely new carbocyclic skeletons. For example, a strategy has been reported that transforms isoindolines into tetralins via an in situ generation of an o-quinodimethane intermediate, followed by a Diels-Alder reaction. researchgate.netacs.org While not a simple expansion, this represents a profound reorganization of the bicyclic core.

Ring contraction reactions of the isoindoline nucleus are less common. However, related transformations on fused indoline (B122111) systems have been reported. For instance, a nucleophile-induced, ring-contraction disproportionation/spirocyclization cascade of isochromeno[4,3-b]indol-5(11H)-ones has been developed, which converts the complex fused system into spiro[indoline-2,1′-isoindoline]-3,3′-diones. nih.gov This demonstrates that under specific conditions, the five-membered nitrogen-containing ring can be induced to contract.

Rearrangement Reactions Involving the Amine and Halo Functionalities

The ortho-disposition of the amine and chloro groups in this compound opens the door for specific rearrangement reactions, particularly those involving intramolecular nucleophilic aromatic substitution (SₙAr).

The Smiles rearrangement is a classic intramolecular SₙAr reaction. wikipedia.org A variation, the Truce-Smiles rearrangement, involves a carbanion nucleophile. clockss.org For a derivative of this compound, where the amine is connected to a tether containing a nucleophilic center (e.g., an alcohol, thiol, or activated carbon), a Smiles-type rearrangement could be envisioned. Upon deprotonation, the tethered nucleophile could attack the carbon bearing the chloro group (C-6), displacing it and forming a new ring. This would result in a significant structural reorganization, linking the aromatic ring to the side chain via a new C-O, C-S, or C-C bond.

Another relevant transformation involves the rearrangement of aniline N-oxides. Treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to regioselective halogenation of the aromatic ring. nih.gov The formation of ortho-chloro products is believed to proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement pathway. While this would require prior oxidation of the isoindoline nitrogen, it illustrates a potential pathway for rearrangement involving the core structure.

Furthermore, aminative rearrangements of hydroxylamine (B1172632) derivatives have been reported. The reaction of O-(arenesulfonyl)hydroxylamines can lead directly to ortho-sulfonyl anilines, proceeding through an intermolecular mechanism where the regiocontrol is dictated by non-covalent interactions. cam.ac.uk This highlights that modifications of the amine functionality can induce novel rearrangements and functionalization at the adjacent position.

Advanced Spectroscopic and Analytical Investigations for Structural and Mechanistic Elucidation of 6 Chloroisoindolin 5 Amine

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For 6-Chloroisoindolin-5-amine (molecular formula: C₈H₉ClN₂), HRMS would be employed to determine its exact mass. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured mass-to-charge ratio (m/z). A very small mass error, typically in the parts-per-million (ppm) range, would provide strong evidence for the compound's elemental formula, confirming the presence of chlorine and nitrogen atoms.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₁₀ClN₂⁺ | 169.0527 |

Note: This table represents theoretical values. Experimental data is not currently available in the public domain.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments would be necessary to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to reveal the detailed structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the isoindoline (B1297411) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in establishing the connectivity across the entire molecule, including the positions of the chlorine and amine substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This would help to confirm the three-dimensional structure and conformation of the isoindoline ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | ~4.5-4.8 | ~50-55 | H1 to C3, C7a |

| 3 | ~4.5-4.8 | ~50-55 | H3 to C1, C3a |

| 4 | ~7.0-7.2 | ~125-130 | H4 to C5, C6, C7a |

| 7 | ~6.8-7.0 | ~115-120 | H7 to C3a, C5, C6 |

| Amine (NH₂) | ~4.0-5.0 (broad) | - | - |

Note: This table contains predicted data based on similar structures. Actual experimental data is required for confirmation.

Solid-State NMR for Crystalline Forms

In the absence of suitable single crystals for X-ray diffraction, Solid-State NMR (ssNMR) could provide valuable structural information on the crystalline or amorphous solid forms of this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material, offering insights into its packing and polymorphic forms.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. If a suitable crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the isoindoline ring. It would definitively confirm the substitution pattern on the aromatic ring and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. As this compound is an achiral molecule, the analysis of absolute stereochemistry would not be applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the secondary amine of the isoindoline ring (around 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching frequency, would also be identifiable.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic ring vibrations.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. Since this compound is not chiral, it does not have enantiomers, and therefore, this analytical method is not applicable for determining enantiomeric purity or absolute configuration.

Theoretical and Computational Studies on 6 Chloroisoindolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful theoretical tools for predicting the electronic structure and reactivity of molecules like 6-Chloroisoindolin-5-amine. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would begin by proposing an initial structure, which is then computationally optimized to find the geometry with the lowest possible energy. This process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

Energetics, including the total energy of the molecule, are also a primary output of DFT calculations. This data is crucial for comparing the relative stabilities of different isomers or conformers of the molecule and for calculating the energy changes that occur during chemical reactions.

Interactive Data Table: Predicted Structural Parameters for a Hypothetical Optimized Geometry of this compound (Illustrative)

Note: The following data is illustrative and based on typical values for similar molecular fragments. Actual DFT calculations would be required to obtain precise values for this compound.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C(ar) | C(ar) | ~1.39 Å |

| Bond Length | C(ar) | Cl | ~1.74 Å |

| Bond Length | C(ar) | N(amine) | ~1.38 Å |

| Bond Length | C(ar) | C(CH2) | ~1.51 Å |

| Bond Length | C(CH2) | N(indoline) | ~1.47 Å |

| Bond Angle | C-C-Cl | ~120° | |

| Bond Angle | C-C-NH2 | ~120° | |

| Dihedral Angle | H-N-C-C | Varies with conformation |

Molecular Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the regions around the nitrogen atom of the amine group would be expected to show a negative electrostatic potential (typically colored red or yellow), indicating a high electron density and a propensity to act as a nucleophile or a site for hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the amine group and potentially the region around the chlorine atom would exhibit a positive electrostatic potential (colored blue), indicating electron deficiency and susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus characterizing its nucleophilic nature. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-donating capabilities. The LUMO, on the other hand, is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. The LUMO would likely be distributed over the aromatic ring and the carbon-chlorine bond.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. analis.com.my A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar aromatic amines would provide a basis for estimating the HOMO-LUMO gap of this compound and thus predicting its relative stability and reactivity. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an essential tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound likely involves several key chemical transformations. For each of these steps, computational methods can be used to identify the transition state, which is the highest energy point along the reaction coordinate. By locating and characterizing the transition state, chemists can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For example, a common step in the synthesis of similar compounds is nucleophilic aromatic substitution. Transition state analysis for such a reaction involving an isoindoline (B1297411) precursor would model the approach of the nucleophile, the formation of the intermediate complex (Meisenheimer complex), and the departure of the leaving group. DFT calculations are frequently employed to compute the geometries and energies of these transition states. nih.gov This information is vital for understanding the reaction kinetics and for optimizing reaction conditions to improve yields and reaction rates.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products, and computational chemistry can predict which of these products is most likely to form. Regioselectivity refers to the preference for bond formation at one position over another. In the case of reactions involving the aromatic ring of this compound, such as electrophilic substitution, computational models can predict the most probable site of attack by analyzing the electron density and the stability of the possible intermediates.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. While this compound itself is not chiral, reactions involving this compound could introduce chiral centers. Computational modeling of the transition states leading to different stereoisomers can reveal which pathway has a lower activation energy, thus predicting the major stereoisomeric product.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the movements of atoms and the influence of the surrounding environment.

MD simulations of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules like water, and then solving Newton's equations of motion for every atom in the system. ulisboa.pt This allows for the exploration of the different spatial arrangements, or conformations, that the molecule can adopt. For this compound, this would be particularly useful for understanding the flexibility of the isoindoline ring and the orientation of the amino and chloro substituents.

Furthermore, MD simulations are crucial for understanding the effects of the solvent on the molecule's structure and reactivity. The interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding, can significantly influence the stability of different conformations and the pathways of chemical reactions. By explicitly including solvent molecules in the simulation, a more realistic and accurate model of the molecule's behavior in solution can be obtained. ulisboa.pt For instance, simulations could reveal how water molecules solvate the polar amino group and how this affects its reactivity. Studies on other amines have successfully used MD simulations to understand their interfacial behavior and properties in solution. ulisboa.pt

Ligand-Protein Interaction Modeling

Computational modeling has become an indispensable tool in modern drug discovery and molecular biology, offering insights into the binding mechanisms of small molecules with their protein targets. For derivatives of this compound, a scaffold of interest in medicinal chemistry, molecular docking and other computational methods have been employed to elucidate their interactions at the atomic level. These theoretical studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Typically, the isoindoline core can engage in a variety of non-covalent interactions with a protein's active site. These interactions are fundamental to the stability of the ligand-protein complex and are the primary determinants of a compound's biological activity. The nature and strength of these interactions can be predicted and analyzed using molecular docking simulations.

Key types of interactions observed for isoindoline-based ligands include:

Hydrogen Bonds: The amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom within the isoindoline ring system can act as a hydrogen bond acceptor. These interactions with specific amino acid residues, such as aspartate, glutamate, or the backbone carbonyls of the protein, are often critical for anchoring the ligand in the binding pocket.

Halogen Bonds: The chlorine atom at the 6-position of the isoindoline ring can participate in halogen bonding. This is a directional interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen. Halogen bonds are increasingly recognized for their role in enhancing binding affinity and specificity.

The precise binding mode and the specific residues involved are, of course, dependent on the unique topology and chemical environment of the target protein's active site. For instance, in kinases, a common target class for isoindoline-containing compounds, these interactions often occur within the ATP-binding pocket.

To illustrate the potential interactions, a hypothetical docking scenario of this compound into a generic kinase active site is presented in the table below. This table is a representative example based on common interactions seen with similar fragments and is not derived from a specific published study on this exact compound.

| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue(s) |

| Hydrogen Bond (Donor) | 5-amine group | Aspartate, Glutamate (side chain carboxylate) |

| Hydrogen Bond (Acceptor) | Isoindoline nitrogen | Lysine (side chain amine), Backbone NH |

| Hydrophobic | Isoindoline aromatic ring | Leucine, Valine, Alanine |

| Halogen Bond | 6-chloro group | Backbone carbonyl oxygen |

It is important to emphasize that this is a generalized model. The actual binding mechanism for this compound or any of its derivatives would require specific computational studies validated by experimental data. Such studies would provide detailed information on the binding free energy, the conformational changes in both the ligand and the protein upon binding, and the dynamic nature of these interactions over time, often explored through molecular dynamics simulations.

Exploration of Advanced Applications of 6 Chloroisoindolin 5 Amine in Chemical Sciences

As a Versatile Building Block in Complex Molecule Synthesis

The structure of 6-Chloroisoindolin-5-amine, featuring a bicyclic isoindoline (B1297411) core, a reactive amine group, and a chloro substituent, suggests its utility as a versatile intermediate in the synthesis of more complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

The primary amine group on the isoindoline ring serves as a key functional handle for the construction of various heterocyclic systems. Through reactions such as condensations, cyclizations, and multicomponent reactions, the amine can be incorporated into a wide array of new ring systems. For instance, reaction with diketones or their equivalents could lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) rings, while reactions with appropriate reagents could yield imidazole, triazole, or other nitrogen-containing heterocycles. The chloro substituent can also be a site for further functionalization, for example, through cross-coupling reactions, to introduce additional complexity.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent/Reaction Type | Potential Heterocyclic Product |

|---|---|

| α-Diketones | Fused Pyrazine Derivatives |

| β-Diketones | Fused Diazepine Derivatives |

| Isothiocyanates | Fused Thiourea and subsequent heterocycles |

Incorporation into Macrocyclic Systems

The bifunctional nature of this compound, with its reactive amine group and the potential for functionalization at the chloro position or the secondary amine of the isoindoline ring (after deprotection if necessary), makes it a candidate for the synthesis of macrocyclic structures. Stepwise or one-pot reactions with complementary bifunctional linkers could lead to the formation of large rings with the isoindoline unit embedded within the macrocyclic framework. Such macrocycles could be of interest in host-guest chemistry or as precursors to more complex interlocked molecules like catenanes and rotaxanes.

In Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound also suggest its potential utility in the field of supramolecular chemistry, where non-covalent interactions are used to build larger, organized structures.

Design of Molecular Receptors

The isoindoline nitrogen and the exocyclic amine group can act as hydrogen bond donors, while the aromatic ring and the chlorine atom can participate in other non-covalent interactions such as π-π stacking and halogen bonding. By incorporating this unit into larger, pre-organized scaffolds, it is conceivable to design molecular receptors capable of selectively binding to specific guest molecules through a combination of these interactions. The rigidity of the bicyclic core could help in pre-organizing the binding sites for effective guest recognition.

Formation of Crystalline Materials with Engineered Properties

The same non-covalent interactions that could be exploited in molecular recognition could also be used to guide the self-assembly of this compound derivatives into well-defined crystalline structures. By modifying the molecule with other functional groups capable of forming predictable intermolecular interactions, it might be possible to engineer crystalline materials with desired properties, such as specific packing arrangements, porosity, or optical and electronic characteristics.

As a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in coordination chemistry and catalysis.

The primary amine and the isoindoline nitrogen could act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. The electronic properties of the resulting metal complex could be tuned by the chloro substituent on the aromatic ring. Such metal complexes could exhibit interesting magnetic, electronic, or photophysical properties.

Furthermore, if a chiral version of this compound were available, its metal complexes could be explored as catalysts for asymmetric reactions. The rigid isoindoline backbone could provide a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic transformations.

Table 2: Potential Applications of this compound Metal Complexes

| Metal Ion | Potential Application Area | Rationale |

|---|---|---|

| Transition Metals (e.g., Cu, Pd, Ru) | Catalysis (e.g., cross-coupling, hydrogenation) | Formation of stable chelate complexes with tunable electronic and steric properties. |

| Lanthanide Metals | Luminescent materials, MRI contrast agents | Potential for sensitization of lanthanide luminescence through the aromatic core. |

Design of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer over the other, is a powerful tool in this endeavor. The effectiveness of a metal-based asymmetric catalyst is heavily reliant on the design of the chiral ligand that coordinates to the metal center. nih.govresearchgate.net The isoindoline scaffold present in this compound offers a rigid backbone that can be advantageous in the design of such ligands. chinesechemsoc.orgchinesechemsoc.org

The development of novel chiral scaffolds is crucial for advancing asymmetric synthesis. nih.gov The presence of the primary amine group in this compound provides a convenient handle for the introduction of chirality. This can be achieved through reactions that convert the amine into a chiral moiety, or by using the amine to link the isoindoline unit to an existing chiral auxiliary. The resulting chiral isoindoline derivatives can then act as ligands for various transition metals, such as palladium, rhodium, and iridium, which are commonly used in asymmetric catalysis. nih.govnih.govacs.org

For instance, palladium-catalyzed asymmetric allylic C–H amination is a known method for creating chiral isoindolines with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org By adapting such methodologies, this compound could be transformed into a variety of chiral ligands. The chloro substituent on the aromatic ring can also play a role in fine-tuning the electronic properties of the resulting ligand, which in turn can influence the catalytic activity and enantioselectivity of the metal complex.

Hypothetical Performance of a Chiral Ligand Derived from this compound in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |

| 1 | Acetophenone | 0.5 | 92 | 98 |

| 2 | 1-(4-Chlorophenyl)ethanone | 0.5 | 95 | 99 |

| 3 | Propiophenone | 0.5 | 89 | 97 |

| 4 | 2,2-Dimethyl-1-phenylpropan-1-one | 1.0 | 75 | 95 |

This table is hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from research in this area.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org Their high surface area, tunable pore size, and chemical functionality make them attractive for a wide range of applications, including gas storage, separation, and catalysis. The amine group in this compound makes it a suitable candidate for use as a functionalized organic linker in the synthesis of MOFs.

Amine-functionalized MOFs have been shown to exhibit enhanced properties for specific applications. For example, the presence of amine groups within the pores of a MOF can increase its affinity for carbon dioxide, making it a more effective material for carbon capture. Furthermore, the amine functionality can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to further tailor the properties of the MOF.

The isoindoline structure of this compound could be incorporated into a larger, more complex organic linker designed to bridge multiple metal centers, forming the porous framework of a MOF. The chloro group on the aromatic ring could also influence the electronic properties and stability of the resulting MOF.

Potential Properties of a MOF Synthesized with a this compound-derived Linker

| Property | Value |

| BET Surface Area | 1500 - 2500 m²/g |

| Pore Volume | 0.8 - 1.2 cm³/g |

| CO₂ Adsorption Capacity (at 1 bar, 298 K) | 3.5 - 5.0 mmol/g |

| Thermal Stability | Up to 350 °C |

This table is hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from research in this area.

In Materials Science for Functional Polymers and Optoelectronic Applications

The unique combination of an aromatic system, a reactive amine group, and a halogen substituent makes this compound an interesting building block for the synthesis of advanced materials with tailored properties.

Monomer for Polymer Synthesis

Functional polymers are macromolecules that possess specific chemical or physical properties, making them suitable for a variety of specialized applications. nih.gov The primary amine group of this compound allows it to be used as a monomer in the synthesis of various types of polymers. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas.

The rigid isoindoline core, when incorporated into a polymer backbone, can impart desirable thermal and mechanical properties to the resulting material. The presence of the chloro substituent can enhance flame retardancy and modify the solubility and chemical resistance of the polymer. The synthesis of indole-based functional polymers has been shown to yield materials with good thermal stability and electroactivity. rsc.orgresearchgate.net Similarly, polymers derived from this compound could exhibit interesting functional properties.

Components in Conjugated Systems

Conjugated polymers are organic polymers that possess a backbone of alternating single and double bonds, resulting in a delocalized π-electron system. This electronic structure is responsible for their unique optical and electronic properties, which make them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govmdpi.comrsc.org

The aromatic nature of the isoindoline ring system in this compound suggests its potential for use as a building block in conjugated polymers. The amine group can be used as a linking point to connect the isoindoline unit to other aromatic or vinyl groups, extending the conjugation of the polymer chain. The electron-donating nature of the amine group and the electron-withdrawing potential of the chloro group can be strategically utilized to tune the HOMO and LUMO energy levels of the resulting polymer, which is a critical factor in optimizing the performance of optoelectronic devices. researchgate.netresearchgate.net

Predicted Optoelectronic Properties of a Conjugated Polymer Incorporating this compound

| Property | Predicted Value |

| Optical Bandgap (Eg) | 2.2 - 2.8 eV |

| HOMO Level | -5.1 to -5.5 eV |

| LUMO Level | -2.3 to -2.9 eV |

| Photoluminescence Emission Maximum | 500 - 550 nm (Green-Yellow) |

This table is hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from research in this area.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies for 6-Chloroisoindolin-5-amine

The future synthesis of this compound and its analogues will likely be driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes often rely on traditional organic solvents and reagents that pose environmental and safety concerns. Future research could focus on several key areas:

Biocatalysis: The use of enzymes, such as lipases or transaminases, offers a highly selective and environmentally benign alternative for key synthetic steps. For instance, enzymatic strategies have been successfully developed for direct amide synthesis, which could be adapted for creating derivatives of this compound under mild conditions. nih.gov This approach minimizes the need for harsh coupling agents and intensive purification.

Green Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives is crucial. Bio-based solvents like Cyrene™ or deep eutectic solvents (DESs) present promising options for amine synthesis. mdpi.comrsc.org Investigating the solubility and reactivity of this compound precursors in these solvents could lead to more sustainable manufacturing processes.

Catalytic Innovations: The development of catalysts based on abundant and non-toxic metals, such as aluminum or iron, can replace precious metal catalysts often used in amination reactions. lookchem.com These earth-abundant metal catalysts are more cost-effective and sustainable. Furthermore, exploring flow chemistry and microwave-assisted synthesis could significantly reduce reaction times, improve yields, and enhance energy efficiency compared to traditional batch processing. monash.edu

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Cyrene™, Deep Eutectic Solvents (DESs), Water | Reduced toxicity, biodegradability, improved safety profile. mdpi.comrsc.org |

| Catalysis | Precious metal catalysts (e.g., Palladium, Platinum) | Earth-abundant metal catalysts (e.g., Iron, Aluminum), Biocatalysts (e.g., Lipases) | Lower cost, reduced environmental impact, high selectivity. nih.govlookchem.com |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Flow chemistry | Faster reaction times, lower energy consumption, improved process control. monash.edu |

| Reagents | Stoichiometric coupling agents, hazardous acids/bases | Catalytic amounts, milder reagents | Minimized waste generation, enhanced molar efficiency. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the chemical space around the this compound core, combinatorial chemistry coupled with high-throughput screening (HTS) is an indispensable strategy. This approach allows for the rapid generation and evaluation of large libraries of related compounds.

Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to a core scaffold, such as this compound, to produce a large collection of diverse molecules. nih.gov Techniques like split-pool synthesis on a solid support can be employed to generate "one-bead one-compound" libraries, where each bead carries a unique derivative. nih.govnih.gov

Once a derivative library is synthesized, HTS methods can be used to rapidly assess specific chemical or physical properties. For example, fluorescence-based screening methods have been developed to analyze amine derivatives quickly and accurately. nih.govbath.ac.uk Another emerging technique is the use of microdroplet reactions combined with mass spectrometry, which can determine optimal reaction conditions and screen for product formation in milliseconds, drastically accelerating the discovery process. nih.gov These HTS platforms can be adapted to screen for properties relevant to materials science, such as specific absorption/emission spectra, thermal stability, or catalytic activity.

| Library Design Parameter | Building Blocks for Derivatization | Potential Functional Groups | Resulting Chemical Diversity |

| Position 5 (Amine) | Acyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones | Amides, Sulfonamides, Imines | Introduction of diverse electronic and steric properties. |

| Position 2 (Secondary Amine) | Alkyl halides, Epoxides | Tertiary amines, N-hydroxyalkyl derivatives | Modification of solubility, basicity, and coordination properties. |

| Aromatic Ring | N/A (requires modification of starting materials) | Additional substituents (e.g., -OCH₃, -CF₃) | Fine-tuning of electronic properties of the aromatic system. |

Interdisciplinary Research with Advanced Characterization Techniques and Computational Sciences

The integration of advanced analytical methods and computational chemistry is essential for a deeper understanding of the structure-property relationships of this compound derivatives.

Advanced Characterization: While standard techniques like NMR and mass spectrometry are routine, more advanced methods can provide deeper insights. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can unambiguously determine the structure of complex derivatives. X-ray crystallography can provide precise information on the three-dimensional structure in the solid state, revealing key intermolecular interactions.

Computational Chemistry: Computational modeling is a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic characteristics. Molecular dynamics (MD) simulations can model the behavior of these molecules in different environments, which is crucial for understanding their potential application in materials. Computational studies can also elucidate reaction mechanisms, helping to optimize synthetic routes and design more efficient catalysts. researchgate.net

| Technique | Information Gained | Application in Research |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular packing. | Guiding the design of crystalline materials or ligands with specific coordination geometries. |

| 2D NMR Spectroscopy | Unambiguous confirmation of chemical structure and connectivity. | Characterizing complex derivatives from combinatorial libraries. |

| Density Functional Theory (DFT) | Electronic structure, orbital energies, reaction pathways, predicted spectra. | Predicting reactivity, screening for desirable electronic properties for materials applications. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, intermolecular interactions over time. | Simulating the behavior of derivatives within a polymer matrix or on a surface. |

Exploration of Emerging Applications in Advanced Chemical Technologies

The unique structure of this compound, featuring a chlorinated aromatic ring, a primary amine, and a heterocyclic isoindoline (B1297411) core, makes it a promising building block for various advanced chemical technologies. Future research should explore its potential beyond traditional applications, focusing on its utility in materials science and catalysis.

Organic Electronics: Heterocyclic aromatic amines are foundational components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound scaffold could be functionalized to create novel charge-transport materials, emitters, or photosensitizers. The chlorine and amine substituents provide handles for tuning the electronic properties and morphology of resulting materials.

Advanced Polymers and Coatings: The primary amine group allows the molecule to be incorporated into polymer backbones, such as polyimides or polyamides, potentially imparting enhanced thermal stability, specific optical properties, or gas permeability. As a monomer or an additive, it could be used to develop functional coatings with tailored refractive indices or surface energies.

Ligands for Catalysis: The nitrogen atoms in the isoindoline ring can act as coordinating sites for metal ions. By designing and synthesizing chiral derivatives of this compound, it may be possible to develop novel ligands for asymmetric catalysis. mdpi.com Such catalysts are crucial in the fine chemical industry for producing enantiomerically pure compounds.

| Potential Application Area | Key Structural Feature | Hypothetical Function |

| Organic Semiconductors | Aromatic core, amine group | Hole-transport layer (HTL) material, building block for conjugated polymers. |

| Functional Polymers | Difunctional nature (primary and secondary amines) | Monomer for high-performance polyimides or polyamides. |

| Asymmetric Catalysis | Heterocyclic backbone with nitrogen atoms | Chiral ligand for transition metal catalysts. mdpi.com |

| Molecular Sensors | Amine group, aromatic system | A core structure for creating chemosensors that respond to specific analytes through changes in fluorescence or color. |

Q & A

What are the critical considerations for designing synthetic routes to 6-Chloroisoindolin-5-amine?

When designing synthetic pathways, prioritize regioselectivity in chlorination and amine functionalization. Key steps include:

- Intermediate characterization : Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures, particularly for chlorinated intermediates prone to isomerization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution efficiency for chlorination, while minimizing side reactions like hydrolysis .

- Protection strategies : Protect the amine group during chlorination to avoid unwanted side reactions (e.g., using Boc or Fmoc groups) .

How can researchers resolve contradictory spectral data for this compound derivatives?

Contradictions in spectral data (e.g., unexpected NMR shifts or mass fragments) require systematic validation:

- Cross-validation : Compare data across multiple techniques (e.g., HRMS for molecular weight, 2D NMR for structural elucidation) to confirm assignments .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare them with experimental results .

- Batch reproducibility : Verify purity (>95% by HPLC) and solvent effects, as impurities or solvent residues can distort spectral interpretations .

What advanced methodologies are recommended for studying the compound’s biological activity?

For mechanistic studies:

- In vitro assays : Pair enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests (MTT assays) to distinguish direct target engagement from off-target effects .

- Isotopic labeling : Use ¹⁵N-labeled derivatives to track metabolic pathways via LC-MS/MS .

- Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) to elucidate binding modes, though crystallization may require halogen-bond optimization due to the chlorine substituent .

How should researchers address discrepancies in reported solubility and stability profiles?

Discrepancies often arise from experimental conditions. Mitigate them by:

- Standardized protocols : Use USP buffers (pH 1.2–7.4) for solubility studies and report temperature/pH explicitly .

- Degradation studies : Conduct accelerated stability testing (40°C/75% RH) with UPLC monitoring to identify degradation products (e.g., dechlorination or oxidation) .

- Control comparisons : Include structurally similar analogs (e.g., 6-Fluoro derivatives) to isolate chlorine-specific effects .

What computational strategies are effective for predicting the reactivity of this compound?

Advanced approaches include:

- Docking simulations : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities, but validate with MD simulations to account for chlorine’s steric/electronic effects .

- Reactivity descriptors : Calculate Fukui indices (via Gaussian 09) to identify electrophilic/nucleophilic sites for functionalization .

- SAR modeling : Build QSAR models using topological descriptors (e.g., ClogP, polar surface area) to correlate substituent effects with activity .

How can researchers ensure reproducibility in scaled-up synthesis?

Key reproducibility factors:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .

- Purification consistency : Use preparative HPLC with standardized gradients and column batches to isolate high-purity product .

- Documentation rigor : Follow Beilstein Journal guidelines for experimental reporting, including detailed solvent ratios, catalyst loadings, and reaction times .

What are the best practices for validating synthetic yields in heterogeneous reactions?

To address yield variability:

- Replicate experiments : Perform triplicate runs under identical conditions and report mean ± SD .

- Byproduct analysis : Use GC-MS or MALDI-TOF to quantify side products (e.g., dimerization or over-chlorination) .

- Catalyst characterization : Pre-characterize catalysts (e.g., Pd/C) via BET surface area analysis and TEM to ensure consistency .

How should researchers prioritize conflicting literature data on the compound’s toxicity?

Adopt a tiered validation approach:

- Primary toxicity assays : Use zebrafish embryos (FET test) for rapid in vivo toxicity screening .

- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathways affected by the compound, comparing results across cell lines .

- Meta-analysis : Systematically review literature using PRISMA guidelines, weighting studies with robust controls (e.g., sham-treated cohorts) .

What experimental controls are essential for studying the compound’s photostability?

Critical controls include:

- Light source calibration : Use a radiometer to standardize UV/visible light intensity (e.g., 365 nm, 1.5 mW/cm²) .

- Dark controls : Incubate samples in parallel under identical conditions without light exposure .

- Radical scavengers : Add tert-butanol or ascorbic acid to distinguish between radical-mediated vs. non-radical degradation pathways .

How can researchers design a robust SAR study for this compound analogs?

Optimal SAR frameworks involve:

- Scaffold diversification : Synthesize derivatives with substitutions at positions 5 (amine), 6 (chlorine), and the isoindoline core .

- Activity cliffs : Prioritize analogs showing >10-fold potency differences for mechanistic follow-up .

- Multiparametric optimization : Use Pareto analysis to balance potency, solubility, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.